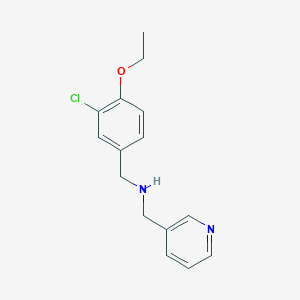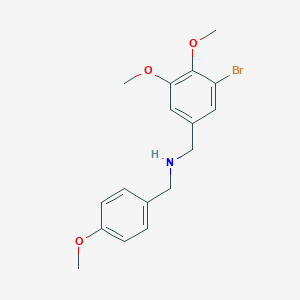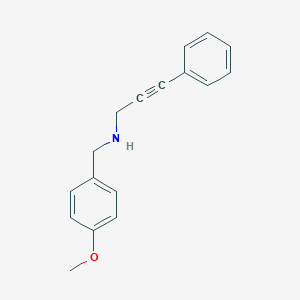
N-(3-chloro-4-ethoxybenzyl)-N-(3-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-ethoxybenzyl)-N-(3-pyridinylmethyl)amine, commonly known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in regulating cellular responses to stress and inflammation. CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke.
作用机制
CEP-1347 exerts its neuroprotective effects by inhibiting the N-(3-chloro-4-ethoxybenzyl)-N-(3-pyridinylmethyl)amine signaling pathway. N-(3-chloro-4-ethoxybenzyl)-N-(3-pyridinylmethyl)amine is activated in response to various stressors, including oxidative stress, inflammation, and protein misfolding. Once activated, N-(3-chloro-4-ethoxybenzyl)-N-(3-pyridinylmethyl)amine phosphorylates a variety of downstream targets, including transcription factors, cytoskeletal proteins, and proapoptotic proteins. By inhibiting N-(3-chloro-4-ethoxybenzyl)-N-(3-pyridinylmethyl)amine, CEP-1347 prevents the activation of these downstream targets and promotes neuronal survival.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its neuroprotective effects, CEP-1347 has been shown to reduce inflammation, inhibit oxidative stress, and promote synaptic plasticity. It has also been shown to improve mitochondrial function and reduce the accumulation of misfolded proteins.
实验室实验的优点和局限性
CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. CEP-1347 has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its neuroprotective effects may vary depending on the specific disease model and experimental conditions.
未来方向
There are several future directions for research on CEP-1347. One area of interest is the development of more potent and selective N-(3-chloro-4-ethoxybenzyl)-N-(3-pyridinylmethyl)amine inhibitors that can overcome the limitations of CEP-1347. Another area of interest is the identification of biomarkers that can predict the response to N-(3-chloro-4-ethoxybenzyl)-N-(3-pyridinylmethyl)amine inhibition in different disease models. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of CEP-1347 in humans.
合成方法
The synthesis of CEP-1347 involves a multi-step process starting from 3-chloro-4-ethoxybenzaldehyde and 3-pyridinemethanol. The key step involves the formation of the amine linkage between the two building blocks. The final product is obtained after purification and characterization using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, CEP-1347 has been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease. It has also been shown to reduce neuronal death and improve functional outcomes in animal models of stroke. In addition, CEP-1347 has been shown to inhibit the formation of beta-amyloid plaques and neurofibrillary tangles, two hallmark features of Alzheimer's disease.
属性
分子式 |
C15H17ClN2O |
|---|---|
分子量 |
276.76 g/mol |
IUPAC 名称 |
1-(3-chloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C15H17ClN2O/c1-2-19-15-6-5-12(8-14(15)16)9-18-11-13-4-3-7-17-10-13/h3-8,10,18H,2,9,11H2,1H3 |
InChI 键 |
GYOYNOMKLLTWIO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC2=CN=CC=C2)Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1)CNCC2=CN=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275788.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)



![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)
![N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275796.png)
![N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)
![4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275800.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275802.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine](/img/structure/B275804.png)
![N-(3,5-dibromo-2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275806.png)
![4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275807.png)
![4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid](/img/structure/B275809.png)